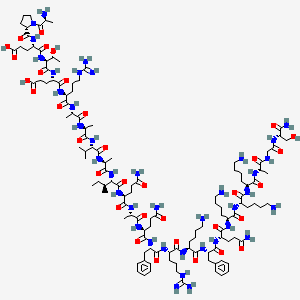
Camstatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camstatin is a selective peptide blocker of calmodulin, an important calcium-binding messenger protein. It is an analog of PEP-19 with enhanced binding to and antagonism of calmodulin. This compound is a functional 25-residue fragment of the IQ motif of PEP-19 that binds to calmodulin and inhibits neuronal nitric oxide synthase .
Mécanisme D'action
Target of Action
Camstatin is a selective peptide blocker of calmodulin . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins.
Result of Action
This compound’s primary result of action is the inhibition of certain cellular processes mediated by calmodulin. This includes the inhibition of neuronal nitric oxide synthase . By blocking these processes, this compound can potentially modulate various physiological responses.
Analyse Biochimique
Biochemical Properties
Camstatin interacts with calmodulin, a protein that plays a crucial role in calcium signaling . It also inhibits neuronal nitric oxide synthase, an enzyme that produces nitric oxide, a key player in neuronal communication .
Cellular Effects
This compound’s interaction with calmodulin and inhibition of neuronal nitric oxide synthase can have significant effects on cellular processes. By inhibiting nitric oxide synthase, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with calmodulin and inhibition of neuronal nitric oxide synthase . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Camstatin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product. The process requires stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Camstatin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include various peptide fragments and modified peptides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Camstatin has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and calmodulin interactions.
Biology: Investigated for its role in modulating calcium signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions involving calmodulin dysregulation, such as certain neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a research reagent in pharmaceutical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
PEP-19: The parent compound from which Camstatin is derived.
Neurogranin: Another calmodulin-binding protein with similar functions.
Neuromodulin: A protein that also interacts with calmodulin and modulates calcium signaling.
Uniqueness of this compound
This compound is unique due to its enhanced binding affinity and antagonistic effects on calmodulin compared to its parent compound, PEP-19. This makes it a valuable tool for studying calmodulin interactions and developing potential therapeutic agents targeting calmodulin-related pathways .
Propriétés
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWNBOOELGGSY-QCJADNLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H203N39O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2760.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does camstatin interact with its target and what are the downstream effects?
A: this compound exerts its effects by binding to calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes [, , ]. By binding to CaM, this compound acts as an antagonist, inhibiting CaM's interaction with and activation of downstream targets. One such target is the plasma membrane Ca2+ ATPase (PMCA), a critical regulator of intracellular calcium levels []. By inhibiting PMCA, this compound effectively increases calcium extrusion from neurons []. This modulation of calcium dynamics has been shown to limit long-term potentiation (LTP) in hippocampal neurons, suggesting a potential role for this compound in regulating synaptic plasticity [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While the exact structural characterization of this compound is not extensively detailed in the provided research, studies have explored the impact of modifications on its activity. Research suggests that the minimal active domain of PEP-19, from which this compound is derived, is crucial for its CaM antagonism []. Analogs with modifications to this domain have demonstrated altered binding affinities for CaM and varying potencies as neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the importance of this region for this compound's biological activity [].
Q3: What evidence exists for this compound's in vitro and in vivo efficacy?
A: In vitro studies have shown that this compound effectively inhibits CaM-dependent enzyme activity, specifically targeting nNOS []. This inhibition was positively correlated with the binding affinity of this compound analogs for CaM []. In vivo studies focusing on the hippocampus have demonstrated that this compound can effectively block LTP in CA1 neurons, mimicking the naturally limited plasticity observed in CA2 neurons where PEP-19 is abundantly expressed []. This effect was linked to enhanced calcium extrusion, further supporting the proposed mechanism of action []. Furthermore, introducing this compound into CA1 neurons did not significantly impact baseline synaptic responses, suggesting a specific influence on plasticity mechanisms rather than general neuronal function [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
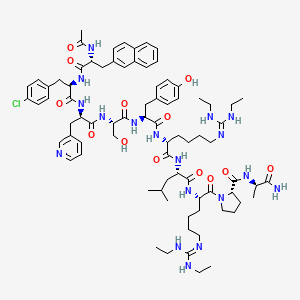
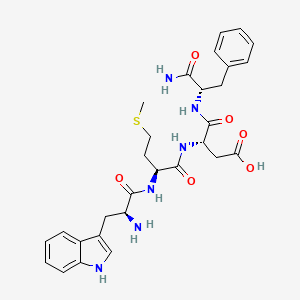

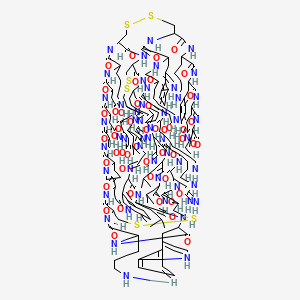
![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

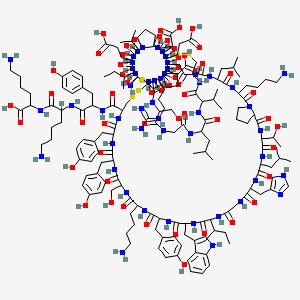
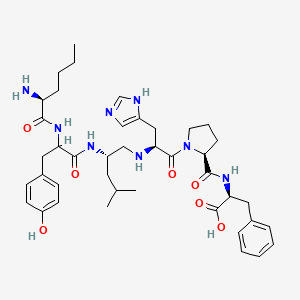
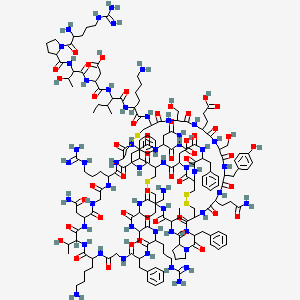
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
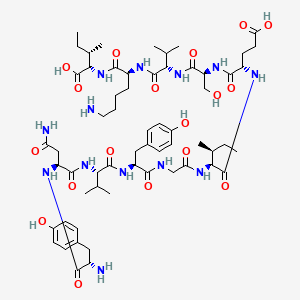
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
